4'-Cyano-2-thiomorpholinomethyl benzophenone
Overview
Description
4’-Cyano-2-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-2-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomorpholine and a cyano group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 4’-Cyano-2-thiomorpholinomethyl benzophenone involves large-scale chemical reactions using optimized processes to maximize yield and purity. These methods often include the use of advanced reactors and purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-2-thiomorpholinomethyl benzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzophenone derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4’-Cyano-2-thiomorpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4’-Cyano-2-morpholinomethyl benzophenone
- 4’-Cyano-2-piperidinomethyl benzophenone
- 4’-Cyano-2-pyrrolidinomethyl benzophenone
Uniqueness
4’-Cyano-2-thiomorpholinomethyl benzophenone stands out due to its thiomorpholine group, which imparts unique chemical and biological properties compared to similar compounds. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-15-5-7-16(8-6-15)19(22)18-4-2-1-3-17(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTABLOYIIQKJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643808 | |
Record name | 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-58-3 | |
Record name | 4-[2-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{2-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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